molecular formula C25H29N5O2 B11244430 2-(4-Methoxyphenyl)-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide

2-(4-Methoxyphenyl)-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide

Cat. No.: B11244430
M. Wt: 431.5 g/mol
InChI Key: ZZACIAQHWACRNR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenyl group, a piperidinyl-substituted pyrimidine, and an acetamide moiety, making it a unique structure for chemical and biological studies.

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the methoxyphenyl intermediate:

    Synthesis of the piperidinyl-substituted pyrimidine: This can be achieved through a series of nucleophilic substitutions and cyclization reactions.

    Coupling of intermediates: The final step involves coupling the methoxyphenyl intermediate with the piperidinyl-substituted pyrimidine using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis.

Scientific Research Applications

2-(4-Methoxyphenyl)-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways involving methoxyphenyl and piperidinyl-pyrimidine moieties.

    Industry: It could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the piperidinyl-pyrimidine moiety could form hydrogen bonds or electrostatic interactions with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(4-Methoxyphenyl)-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide include:

    2-(4-Methoxyphenyl)-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide: Similar structure but with a benzamide group instead of an acetamide.

    2-(4-Methoxyphenyl)-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)propionamide: Similar structure but with a propionamide group.

These compounds share structural similarities but differ in their functional groups, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C25H29N5O2

Molecular Weight

431.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]acetamide

InChI

InChI=1S/C25H29N5O2/c1-18-16-23(30-14-4-3-5-15-30)29-25(26-18)28-21-10-8-20(9-11-21)27-24(31)17-19-6-12-22(32-2)13-7-19/h6-13,16H,3-5,14-15,17H2,1-2H3,(H,27,31)(H,26,28,29)

InChI Key

ZZACIAQHWACRNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC)N4CCCCC4

Origin of Product

United States

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